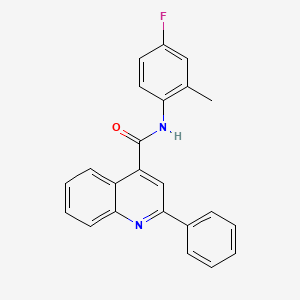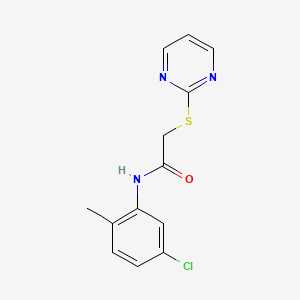![molecular formula C17H21F3N2O B10972068 1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10972068.png)
1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Bicyclo[221]hept-2-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound characterized by its unique bicyclic structure and trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]hept-2-yl ethylamine and 3-(trifluoromethyl)phenyl isocyanate.
Reaction: The bicyclo[2.2.1]hept-2-yl ethylamine is reacted with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions to form the desired urea derivative.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the reaction while maintaining precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Automation: Utilizing automated reactors and continuous flow systems to enhance efficiency and reproducibility.
Quality Control: Implementing rigorous quality control measures to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different urea derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: The compound may be utilized in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism by which 1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-phenylurea: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea: Similar structure but with the trifluoromethyl group in a different position, potentially altering its reactivity and applications.
Uniqueness
1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C17H21F3N2O |
|---|---|
Molecular Weight |
326.36 g/mol |
IUPAC Name |
1-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C17H21F3N2O/c1-10(15-8-11-5-6-12(15)7-11)21-16(23)22-14-4-2-3-13(9-14)17(18,19)20/h2-4,9-12,15H,5-8H2,1H3,(H2,21,22,23) |
InChI Key |
BAQRJTWSAPHMNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methyl-1H-pyrazol-1-yl)ethanone](/img/structure/B10971998.png)

![{[1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}(oxo)acetic acid](/img/structure/B10972001.png)

![{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}(tetrahydrofuran-2-yl)methanone](/img/structure/B10972007.png)
![4-(propan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B10972014.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-5-methyl-1H-benzimidazole](/img/structure/B10972016.png)
![2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10972024.png)
![N-(4-{[(2-methoxy-4-nitrophenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B10972031.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B10972033.png)
![N-[3-(dimethylamino)propyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B10972048.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10972049.png)
